Huntingtin–Calmodulin Interaction Abrogation: A Unique Target Engagement Profile Not Shared by Anticancer Agent 37
The target compound has been specifically evaluated in an Alphascreen assay for small molecules that abrogate the mutant huntingtin (mHTT)–calmodulin (CaM) interaction, a target engagement profile not reported for the closest structural analog, Anticancer agent 37 (CAS 905783-28-0, p-tolyl analog) . This assay identifies compounds capable of disrupting a protein-protein interaction implicated in Huntington's disease pathology, representing a mechanistically distinct application from the anticancer activity described for the analog class .
| Evidence Dimension | Target engagement in mHTT-CaM AlphaScreen assay |
|---|---|
| Target Compound Data | Active in mHTT-CaM AlphaScreen assay (specific IC50 not publicly disclosed); identified as KU-CaM-Htt INH-01 |
| Comparator Or Baseline | Anticancer agent 37 (1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)urea): No reported mHTT-CaM activity; characterized only for HePG2 cytotoxicity (IC50 = 17.2 µg/mL) |
| Quantified Difference | Qualitative target engagement divergence: mHTT-CaM abrogation vs. no reported activity for analog |
| Conditions | Alphascreen assay for small molecules abrogating mHTT-CaM interaction; Huntingtin target; Source ID 24983 |
Why This Matters
This target engagement profile provides a unique application niche in neurodegeneration research not addressable by the closest commercially available analog, justifying specific procurement for Huntington's disease-focused screening programs.
